Pyrazolo[1,5-a]pyrimidine derivative 6
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H21Cl2N5O5S2 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-2-(methylsulfamoyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H21Cl2N5O5S2/c1-27-38(35,36)24-20(23(32)29-16-10-11-37(33,34)13-16)22-28-12-18(17-4-2-3-5-19(17)26)21(31(22)30-24)14-6-8-15(25)9-7-14/h2-9,12,16,27H,10-11,13H2,1H3,(H,29,32) |
InChI Key |
OGXPEWYKDODYIH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NN2C(=C(C=NC2=C1C(=O)NC3CCS(=O)(=O)C3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives
General Synthetic Strategies and Approaches
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is primarily achieved through the reaction of 3- or 5-aminopyrazoles with 1,3-biselectrophilic compounds. This approach allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the heterocyclic core. nih.gov The inherent reactivity of aminopyrazoles as 1,3-bisnucleophilic systems facilitates their cyclocondensation with various biselectrophilic partners. nih.gov
Cyclization and Cyclocondensation Reactions
Cyclization and cyclocondensation reactions represent the most fundamental and widely employed strategies for synthesizing the pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.gov These reactions typically involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. nih.gov The process often starts with the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dielectrophilic species, leading to the fused bicyclic structure. nih.govrsc.org
A common approach involves the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, which results in the regioselective formation of pyrazolo[1,5-a]pyrimidines. nih.gov For instance, the reaction with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone yields cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride and a catalytic amount of pyridine (B92270) has been used to produce 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidines. nih.gov
One-pot methodologies have also been developed, such as the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by potassium persulfate (K₂S₂O₈). nih.govnih.gov This cascade reaction involves an initial cyclization followed by oxidative halogenation. nih.govnih.gov
Table 1: Examples of Cyclization and Cyclocondensation Reactions
| Starting Materials | Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyl compounds | - | Cyclopentapyrazolo[1,5-a]pyrimidines | Regioselective formation | nih.gov |
| 5-Amino-3-hetarylpyrazole, Malonic acid | POCl₃, Pyridine (cat.) | 5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine | Cyclocondensation with activation of malonic acid | nih.gov |
| Aminopyrazoles, Enaminones/Chalcones, Sodium halides | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | One-pot, tandem cyclization/oxidative halogenation | nih.govnih.gov |
Condensation Reactions with Bifunctional Reagents (e.g., 1,3-Dicarbonyl Compounds, Enaminones, Keto Esters)
The condensation of aminopyrazoles with bifunctional reagents is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The choice of the bifunctional reagent, such as 1,3-dicarbonyl compounds, enaminones, or keto esters, directly influences the substitution pattern on the resulting pyrimidine ring. nih.gov
The reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters is a frequently used method. nih.govresearchgate.net For example, new pyrazolo[1,5-a]pyrimidine analogues have been synthesized in high yields by condensing substituted 5-aminopyrazoles with various 1,3-diketones or keto esters in the presence of sulfuric acid in acetic acid. researchgate.net The reaction mechanism involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization and dehydration. nih.gov
Enaminones are also valuable bifunctional reagents. researchgate.netrsc.org The reaction of 3-amino-1H-pyrazole with an enaminone derivative in refluxing acetic acid catalyzed by ammonium (B1175870) acetate (B1210297) yields the corresponding pyrazolo[1,5-a]pyrimidine. researchgate.net Pyridine can also be used as a catalyst for this cyclocondensation. researchgate.net
Table 2: Examples of Condensation Reactions
| Aminopyrazole | Bifunctional Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted 5-aminopyrazoles | 1,3-Diketones or Keto esters | H₂SO₄, AcOH | Pyrazolo[1,5-a]pyrimidine analogues | researchgate.net |
| 3-Amino-1H-pyrazole | Enaminone derivative | Ammonium acetate, Acetic acid, Reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine, Reflux | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Three-Component Reactions
Three-component reactions offer an efficient and atom-economical approach to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step. nih.govnih.gov These reactions often involve the combination of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound or other suitable third component. nih.gov
A notable example is the iodine-catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diaryl/dialkyl diselenides. rsc.org This method is valued for its use of simple reagents and metal-free conditions. rsc.org Another approach involves a rhodium(III)-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, which proceeds under microwave heating to yield a diverse range of products. nih.gov Furthermore, a palladium-catalyzed three-component reaction has been developed to prepare fused heterocycles through C-C bond formation. nih.gov
Table 3: Examples of Three-Component Reactions
| Components | Catalyst/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Aminopyrazoles, Chalcones, Diaryl/Dialkyl diselenides | I₂ (20 mol%), DMSO, 110 °C | 3-Selenylated pyrazolo[1,5-a]pyrimidines | Metal-free, wide substrate scope | rsc.org |
| 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Rh(III) catalyst, Microwave heating | Variously substituted pyrazolo[1,5-a]pyrimidines | Versatile with various aldehydes | nih.gov |
| - | Palladium catalyst | Fused heterocycles | C-C bond formation | nih.gov |
Microwave-Assisted and Green Chemistry Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of pyrazolo[1,5-a]pyrimidines, aligning with the principles of green chemistry by reducing reaction times and energy consumption. nih.govnih.gov These methods often lead to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Microwave irradiation has been successfully applied to the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, significantly shortening reaction times from hours to minutes. nih.gov Solvent-free microwave-assisted conditions have been used for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
In line with green chemistry, ultrasonic irradiation has also been employed for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu This approach, conducted in aqueous ethanol (B145695) with KHSO₄ as a catalyst, offers an environmentally friendly alternative. bme.hu The use of deep eutectic solvents (DES) provides another green and scalable method for certain pyrazolo[1,5-a]pyrimidine syntheses. ias.ac.in
Table 4: Examples of Microwave-Assisted and Green Chemistry Protocols
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Three-component synthesis | Microwave irradiation | Reduced reaction time, high efficiency | nih.gov |
| Cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles | Solvent-free, Microwave irradiation | Regioselective, environmentally friendly | nih.gov |
| Reaction of aminopyrazoles with alkynes | Ultrasonic irradiation, aq. ethanol, KHSO₄ | Green approach, good yields | bme.hu |
| Cyclocondensation reactions | Deep Eutectic Solvents (DES) | Benign environment, high yield, scalable | ias.ac.in |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of diverse substituents that can modulate the biological activity of the molecule. rsc.org These reactions typically involve the coupling of a halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine with a variety of coupling partners. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a prominent example, used for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (B7961172) derivatives from the corresponding 3-bromo precursor. nih.gov This reaction is often performed under microwave-assisted conditions. nih.gov The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to introduce amino groups at specific positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov
A palladium-catalyzed intramolecular cross-dehydrogenative coupling has also been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, providing a practical approach to biologically important substituted pyrimidines. nih.gov
Table 5: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | Synthesis of 3,5-diarylated derivatives | nih.gov |
| Buchwald-Hartwig Amination | Halogenated pyrazolo[1,5-a]pyrimidine | Amines | Introduction of amino functionalities | nih.gov |
| Intramolecular Cross-Dehydrogenative Coupling | - | - | Synthesis of fused pyrazolo[1,5-a]pyrimidines | nih.gov |
Click Chemistry Approaches for Functionalization
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the functionalization of pyrazolo[1,5-a]pyrimidines. rsc.orgbeilstein-archives.org This approach allows for the introduction of triazole moieties, which can significantly influence the biological properties of the parent molecule. beilstein-archives.org
The reaction of tetrazolo[1,5-a]pyrimidines with terminal alkynes, catalyzed by copper salts, proceeds through an in situ generated 2-azidopyrimidine (B1655621) intermediate to form 1,2,3-triazolylpyrimidines in excellent yields. beilstein-archives.org This methodology has been used to synthesize novel trifluoromethylated triazolylpyrimidines. beilstein-archives.org Another innovative approach involves a one-pot synthesis from acyclic precursors through a [4+2] cycloaddition reaction, where a click reaction drives the formation of a key triazole intermediate that subsequently rearranges to the pyrazolo[1,5-a]pyrimidine core. nih.gov
Table 6: Examples of Click Chemistry Approaches
| Starting Material | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Tetrazolo[1,5-a]pyrimidines | Terminal alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazolylpyrimidines | beilstein-archives.org |
| N-propargylic sulfonylhydrazone | Sulfonyl azide | [4+2] Cycloaddition via in situ triazole formation | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative 6
The synthesis of this compound, identified in some studies as 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine, is achieved through a targeted cyclocondensation reaction. mdpi.com This method is a cornerstone in the synthesis of the broader pyrazolo[1,5-a]pyrimidine class of compounds, known for their diverse biological applications. nih.gov
The formation of this compound involves the reaction of specific starting materials. The primary precursors for this synthesis are a substituted aminopyrazole and a β-dicarbonyl compound. Specifically, the synthesis described in the literature utilizes 3-amino-5-methyl-1H-pyrazole and acetylacetone (B45752).
The reaction results in the formation of a pale yellow powder, with a reported yield of 80% and a melting point of 200–202 °C. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Pale yellow powder |
| Yield | 80% |
| Melting Point | 200–202 °C |
Data sourced from a 2022 study on novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
Spectroscopic analysis confirms the structure of the resulting compound. The 1H NMR spectrum for derivative 6 shows characteristic singlet signals for the two methyl groups on the pyrimidine ring at δ 1.87 and 2.52 ppm, and a signal for the pyrimidine ring proton (CH-pyrimidine) at δ 6.92 ppm. Additionally, signals corresponding to the ethoxy and amino groups are observed. mdpi.com
The cyclocondensation reaction to form this compound proceeds through the formation of a key intermediate. Although the intermediate is transient and typically not isolated, its formation is crucial for the regioselective outcome of the reaction.
The synthesis begins with the nucleophilic attack of the exocyclic amino group of the 3-amino-5-methyl-1H-pyrazole on one of the carbonyl carbons of acetylacetone. This is followed by a condensation reaction, leading to the formation of an enamine intermediate. The subsequent step involves an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group of the acetylacetone moiety. A final dehydration step then yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. This controlled, stepwise reaction ensures the formation of the desired 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine isomer. The lead-likeness of the resulting derivative 6 has been noted in computational studies. nih.gov
Biological Activities and Molecular Mechanisms
Anticancer and Antiproliferative Activities
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated significant anticancer and antiproliferative effects across various human cancer cell lines. rhhz.netbenthamdirect.com Their primary mechanism of action involves the inhibition of protein kinases, key enzymes in signaling pathways that control cell growth, proliferation, and survival. rsc.orgresearchgate.net By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases that are overexpressed or mutated in cancer cells, thereby impeding tumor progression. rsc.orgresearchgate.net The broad applicability of this scaffold is highlighted by its presence in clinically evaluated drugs and numerous preclinical candidates targeting cancers such as leukemia, melanoma, and solid tumors. rhhz.netmdpi.comnih.gov
The pyrazolo[1,5-a]pyrimidine core is a cornerstone for the design of small-molecule protein kinase inhibitors. rsc.org Its structure is adept at fitting into the ATP-binding pocket of various kinases, a feature that has been exploited to develop inhibitors for several important oncogenic kinase families. rsc.orgnih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation. rhhz.netnih.govgoogle.com The drug Dinaciclib (B612106), for instance, incorporates this core and is known to inhibit multiple CDKs. rhhz.netnih.gov
In a specific study, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives, designated 6a–t , were designed and synthesized as potential dual inhibitors of CDK2 and TRKA kinases. nih.gov The design aimed to leverage the known binding modes of existing pyrazolo[1,5-a]pyrimidine inhibitors like dinaciclib. nih.gov In vitro enzymatic assays revealed that several of these compounds potently inhibited CDK2. nih.gov Notably, compound 6t demonstrated the highest potency with an IC₅₀ value of 0.09 µM, which is comparable to the reference inhibitor Ribociclib (IC₅₀ = 0.07 µM). nih.gov Compound 6s also showed significant activity with an IC₅₀ of 0.23 µM against CDK2. nih.gov Furthermore, antiproliferative screening against a panel of 60 cancer cell lines from the National Cancer Institute (NCI) showed that compound 6n had a notable broad-spectrum anticancer effect, with a mean growth inhibition of 43.9% across 56 cell lines. nih.gov This compound was particularly effective against several leukemia and non-small cell lung carcinoma cell lines. nih.gov
The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Tropomyosin Receptor Kinase (TRK) inhibitors, a critical target in various solid tumors. mdpi.comnih.gov Marketed TRK inhibitors such as Larotrectinib and Entrectinib feature this core structure, underscoring its importance. mdpi.comnih.gov The N1 atom of the pyrazolo[1,5-a]pyrimidine ring typically forms a crucial hydrogen bond with a methionine residue (Met592) in the hinge region of the TRK kinase domain. nih.gov
The same series of pyrazolo[1,5-a]pyrimidine derivatives, 6a–t , were also evaluated for their ability to inhibit TRKA. nih.gov The design was based on preserving the core scaffold of the potent TRK inhibitor larotrectinib. nih.gov The study found that these derivatives possessed dual inhibitory potential. Compound 6s was identified as a potent inhibitor of TRKA with an IC₅₀ value of 0.45 µM. nih.gov Molecular docking simulations confirmed that these compounds fit into the TRKA binding site in a manner similar to known inhibitors. nih.gov The antiproliferative activity of these compounds across various cancer cell lines further supports their potential as anticancer agents acting through TRK inhibition. nih.gov For instance, compound 6n showed significant growth inhibition in non-small cell lung cancer cell lines HOP-92 (94.73%) and NCI-H460 (52.11%), as well as activity against colon, melanoma, renal, and breast carcinoma cell lines. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising basis for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). rsc.orgrsc.org While reviews highlight the potential of EGFR-targeting derivatives with this core, specific inhibitory data for a compound explicitly named "derivative 6" are not detailed in the available research. rsc.orgrsc.org It is important to distinguish this scaffold from the related pyrazolo[3,4-d]pyrimidine core, for which several derivatives have shown potent EGFR inhibitory activity. semanticscholar.orgrsc.org
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives extends to the B-Raf and MEK kinases, which are crucial components of the MAPK signaling pathway, particularly in melanoma. rsc.orgrsc.org Research has led to the development of a novel series of ATP-competitive B-Raf inhibitors based on this scaffold. nih.gov One study identified compound 17 as a potent, selective, and orally available agent with favorable pharmacokinetic properties for inhibiting the B-Raf(V600E) mutant. nih.gov Although the pyrazolo[1,5-a]pyrimidine framework is clearly effective against B-Raf, specific data for a "derivative 6" in this context is not presently available in the literature. nih.govnih.gov
Pim-1 kinase, a serine/threonine kinase involved in cancer cell survival and proliferation, is another attractive target for pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov A template-based drug design approach has successfully identified potent pan-Pim inhibitors derived from this scaffold. nih.gov Research has described the optimization of a pyrazolo[1,5-a]pyrimidine hit compound, leading to a series of potent inhibitors. nih.govnih.gov These compounds were found to be highly selective for Pim-1 over a large panel of other oncogenic kinases and also showed weaker inhibition of the Pim-2 isoform. nih.gov While the scaffold's utility is well-documented, the inhibitory activities of a specific "derivative 6" against Pim-1/2 kinases have not been explicitly detailed. nih.govnih.gov
Protein Kinase Inhibition
Other Kinase Targets (e.g., CK2, PDE4, BCL6, DRAK1, KDR)
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of several protein kinases crucial in cellular signaling pathways, making them attractive targets for cancer therapy. nih.govrsc.org These compounds act as ATP-competitive and allosteric inhibitors. nih.gov Challenges in their development include drug resistance, off-target effects, and toxicity. nih.govrsc.org
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for developing selective CK2 inhibitors. biorxiv.orgbiorxiv.org Optimization of this scaffold, including macrocyclization, has yielded compounds with high in vitro potency and selectivity for CK2. biorxiv.orgbiorxiv.org For instance, the macrocyclic compound IC19 (32) and its acyclic analogue IC20 (31) demonstrated excellent potency and selectivity in kinome-wide screens. biorxiv.org X-ray crystallography has revealed a canonical type-I binding mode for these inhibitors. biorxiv.org Structure-property relationship studies of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors have led to agents that can modulate pAKTS129, a direct substrate of CK2, both in vitro and in vivo. nih.gov
Phosphodiesterase 4 (PDE4): Research has led to the development of pyrazolo[1,5-a]pyrimidine derivatives as PDE4 inhibitors. However, some of the newer derivatives were found to be less active than earlier compounds. researchgate.net
B-Cell Lymphoma 6 (BCL6): A pyrazolo[1,5-a]pyrimidine series of BCL6 binders was identified through fragment and virtual screening. nih.govresearchgate.net Through structure-based drug design, the binding affinity of these compounds was increased by a remarkable 100,000-fold. nih.gov This optimization involved displacing crystallographic water molecules, forming new ligand-protein interactions, and utilizing macrocyclization to favor the bioactive conformation. nih.govresearchgate.net
Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): To address the lack of selective DRAK1 inhibitors, a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized. nih.gov This led to the development of compound CK156 (34), which exhibited high in vitro potency (KD = 21 nM) and selectivity in kinomewide screens. nih.gov Crystal structures confirmed that CK156 acts as a type I inhibitor. nih.gov
Kinase Insert Domain Receptor (KDR): To enhance the therapeutic potential of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR kinase inhibitors, solubilizing functionalities have been introduced. nih.govsci-hub.secapes.gov.br Adding a basic side-chain to the 6-aryl ring, introducing 3-pyridyl groups, and incorporating a 4-pyridinonyl substituent at the 6-position have been shown to maintain or even enhance the intrinsic potency of this class of inhibitors. nih.govsci-hub.se These modifications also lead to significant improvements in cellular activity and more favorable pharmacokinetic profiles in animal models. nih.govsci-hub.se
Carbonic Anhydrase (CA) Isoforms IX/XII Inhibition
Recent research has focused on designing pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in cancer. nih.govnih.gov One study involved the synthesis of sixteen pyrazolo[1,5-a]pyrimidine derivatives with zinc-binding groups, achieved through molecular hybridization to target both CAs and cyclin-dependent kinase 6 (CDK6). nih.gov In vitro assays showed that sulfonamide-bearing compounds had enhanced CA inhibition. nih.gov Specifically, compounds 7d , 11b , and 11d showed Kᵢ values of 11.2, 18.4, and 19.7 nM for CA IX, while compounds 11a and 11c exhibited Kᵢ values of 14.8 and 8.7 nM for CA XII, respectively. nih.gov Another study developed coumarin-grafted pyrazolo[1,5-a]pyrimidines, where sulfonamide-containing derivatives 9h and 9r displayed potent inhibition in the low nanomolar range against CA IX (Kᵢ = 23 and 14 nM) and CA XII (Kᵢ = 6 and 17 nM). nih.gov
Cytotoxic Effects and Impaired Cell Survival Mechanisms
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govnih.gov For example, in non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1734, compounds 7c , 7d , 7i , and 11d showed superior activity compared to the known CDK inhibitor Roscovitine. nih.gov In a broad screening against the NCI-60 human tumor cell line panel, compounds 9k , 9m , and 9q exhibited wide-ranging anti-proliferative activity. nih.gov
The cytotoxic activity of these compounds is often linked to the induction of apoptosis and cell cycle arrest. For instance, compound 9m was found to cause G2/M phase arrest in MDA-MB-231 breast cancer cells, leading to significant apoptosis. nih.gov Similarly, compounds 6s and 6t induced cell cycle arrest at the G0-G1 phase in treated cells. nih.gov
Antimicrobial Activities
The pyrazolo[1,5-a]pyrimidine scaffold is a known pharmacophore for antimicrobial agents. nih.govtandfonline.com
Antibacterial Mechanisms (e.g., RNA Polymerase Inhibition)
Several novel pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Compounds 8b , 10e , 10i , and 10n were identified as particularly active. nih.gov One of the key mechanisms of their antibacterial action is the inhibition of bacterial RNA polymerase. vulcanchem.com For example, derivative 7b , bearing phenylamino (B1219803) and carboxamide substituents, exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 2 µg/mL, which is superior to rifampicin. vulcanchem.com This compound binds to the β-subunit of RNA polymerase. vulcanchem.com Structure-activity relationship studies indicate that electron-withdrawing groups enhance bacterial membrane penetration, while hydrophobic aryl rings improve interactions with the enzyme's active site. vulcanchem.com
Antifungal Mechanisms
Certain pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated moderate antifungal activity. tandfonline.com For instance, compounds 4 , 5 , 6 , and 10 from a synthesized series showed activity against fungal pathogens. tandfonline.com
Antiviral Activities (e.g., HIV Reverse Transcriptase, SARS-CoV-2 3CLpro Inhibition)
The antiviral potential of pyrazolo[1,5-a]pyrimidines has been explored against various viruses. Macrocyclic derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit the AP-2 complex phosphorylation, a process mediated by NAK kinases, and possess antiviral activity against RNA viruses. biorxiv.org For instance, compounds 16 and 27 were tested for their antiviral activity against SARS-CoV-2, VEEV(-TC83), and DENV-2. biorxiv.org While the antiviral potency of compound 16 was low, the closely related derivative 27 showed slightly better activity, suggesting that pan-NAK activity might be more effective for antiviral action. biorxiv.org
| Compound/Derivative | Target/Activity | Findings |
| CK156 (34) | DRAK1 Inhibition | High in vitro potency (KD = 21 nM) and selectivity. Acts as a type I inhibitor. nih.gov |
| IC19 (32) & IC20 (31) | CK2 Inhibition | Excellent potency and selectivity in kinome-wide screens. biorxiv.org |
| 7d, 11b, 11d | CA IX Inhibition | Kᵢ values of 11.2, 18.4, and 19.7 nM, respectively. nih.gov |
| 11a, 11c | CA XII Inhibition | Kᵢ values of 14.8 and 8.7 nM, respectively. nih.gov |
| 9h, 9r | CA IX/XII Inhibition | Potent inhibition in the low nanomolar range. nih.gov |
| 7c, 7d, 7i, 11d | Cytotoxicity (NSCLC) | Superior activity compared to Roscovitine. nih.gov |
| 9k, 9m, 9q | Cytotoxicity (NCI-60) | Broad-spectrum anti-proliferative activity. nih.gov |
| 8b, 10e, 10i, 10n | Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria. nih.gov |
| 7b | RNA Polymerase Inhibition | Potent activity against S. aureus (MIC = 2 µg/mL). vulcanchem.com |
| 4, 5, 6, 10 | Antifungal Activity | Moderate activity against fungal pathogens. tandfonline.com |
| 16, 27 | Antiviral Activity | Tested against SARS-CoV-2, VEEV, and DENV-2. biorxiv.org |
Other Investigated Biological Activities (Mechanistic Focus)
Recent studies have highlighted the diverse biological activities of Pyrazolo[1,5-a]pyrimidine derivative 6, with a particular focus on its role in modulating inflammatory processes and inhibiting key enzymes. These investigations provide a foundation for understanding its potential therapeutic applications.
Modulation of Inflammatory Pathways
This compound has demonstrated notable anti-inflammatory potential through various mechanisms. Specifically, the 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine derivative, identified as compound 6 in one study, has shown anti-arthritic activity. rsc.org This activity is attributed to its ability to counteract protein denaturation and inhibit proteinase, both of which are significant contributors to inflammatory conditions like arthritis. rsc.org The inhibition of protein denaturation is a crucial aspect of anti-inflammatory action, as it helps in maintaining the stable structure and function of proteins essential for cellular processes. rsc.org
The anti-inflammatory properties of the broader pyrazolo[1,5-a]pyrimidine scaffold are also linked to the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine that drives inflammatory responses. rsc.org Although direct inhibition of TNF-α by derivative 6 has not been explicitly detailed, the known activities of the parent scaffold suggest a potential mechanism for its anti-inflammatory effects.
Another avenue of inflammatory modulation for the pyrazolo[1,5-a]pyrimidine class of compounds is through the inhibition of mitogen-activated protein kinases (MAPKs), which are critical in signaling pathways that lead to the production of inflammatory mediators.
Below is a summary of the anti-arthritic activity of 5-(2-methoxyphenyl)this compound:
| Activity | Percentage Inhibition (%) |
| Protein Denaturation | 20.66 ± 0.00 |
| Proteinase Inhibition | 26.42 ± 0.06 |
Enzyme Inhibition (e.g., HMG-CoA Reductase, AMP Phosphodiesterase)
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of enzyme inhibitors. While specific data for derivative 6 is limited for some enzymes, the general class of compounds shows significant potential.
HMG-CoA Reductase Inhibition: Derivatives of pyrazolo[1,5-a]pyrimidine have been recognized for their potential to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netresearchgate.netacademie-sciences.fr This enzyme is a critical rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibition of HMG-CoA reductase is a well-established strategy for lowering cholesterol levels. While direct inhibitory values for derivative 6 are not specified in the available literature, the known activity of the scaffold suggests it may share this inhibitory potential.
AMP Phosphodiesterase Inhibition: The pyrazolo[1,5-a]pyrimidine structure is a known inhibitor of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterases (PDEs). acs.orgrsc.orgresearchgate.net These enzymes are responsible for the degradation of cAMP, a crucial second messenger involved in numerous cellular signaling pathways. By inhibiting PDEs, these compounds can increase intracellular cAMP levels, leading to a range of physiological effects. Specifically, 3-substituted 5,7-dimethylpyrazolo[1,5-a]pyrimidines have been identified as inhibitors of cAMP phosphodiesterase. acs.org
Other Enzyme Inhibition: In addition to the aforementioned enzymes, a specific pyrazolo[1,5-a]pyrimidine derivative designated as compound 6 has been shown to be an inhibitor of carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). researchgate.netnih.gov Carbonic anhydrases are involved in various physiological processes, including pH regulation and fluid balance.
The table below summarizes the known enzyme inhibitory activities related to the pyrazolo[1,5-a]pyrimidine scaffold and a specific derivative 6.
| Enzyme | Compound | Activity |
| HMG-CoA Reductase | Pyrazolo[1,5-a]pyrimidine derivatives | Inhibitor |
| AMP Phosphodiesterase | 3-Substituted 5,7-dimethylpyrazolo[1,5-a]pyrimidines | Inhibitor |
| Carbonic Anhydrase I & II | This compound | Inhibitor |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives
General Principles and Methodologies for SAR Derivations
Structure-Activity Relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are fundamental to understanding how chemical modifications influence their biological activities. nih.gov These studies systematically alter the chemical structure of the compounds and assess the resulting impact on their pharmacological properties. nih.gov The fused pyrazolo[1,5-a]pyrimidine ring system offers a rigid and planar framework that is highly suitable for chemical modifications at various positions. nih.gov Key methodologies in SAR studies include:
Synthesis of Analogs: A primary approach involves the synthesis of a library of derivatives with varied substituents at different positions of the pyrazolo[1,5-a]pyrimidine core. This allows for a comprehensive exploration of the chemical space around the scaffold. nih.govnih.gov
In Vitro and In Vivo Biological Evaluations: Synthesized compounds are subjected to a battery of biological assays to determine their activity. nih.gov For instance, in the context of cancer research, this includes assessing cytotoxicity against various cancer cell lines, determining inhibitory concentrations (IC₅₀ values) against specific protein kinases, and evaluating selectivity. nih.govmdpi.com
Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are employed to rationalize the experimental findings. researchgate.net QSAR models establish mathematical relationships between the structural features of the compounds and their biological activity. researchgate.net Molecular docking predicts the binding mode of the derivatives within the active site of a biological target, such as a protein kinase, providing insights into key interactions. mdpi.comnih.gov
The main route for synthesizing pyrazolo[1,5-a]pyrimidines, the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. nih.gov This versatility is crucial for developing extensive SAR, as it enables the introduction of a wide array of functional groups to fine-tune the physicochemical properties and biological activities of the resulting compounds. nih.gov
Impact of Substituent Patterns on Biological Efficacy and Selectivity
The pattern of substitution on the pyrazolo[1,5-a]pyrimidine scaffold significantly dictates the biological efficacy and selectivity of the derivatives. nih.gov SAR studies have revealed that the type and position of substituents can dramatically alter the pharmacological profile, for instance, enhancing potency against a specific target while minimizing off-target effects. nih.govmdpi.com
Systematic SAR investigations have been instrumental in optimizing the therapeutic potential of these compounds. nih.gov For example, in the development of kinase inhibitors, the introduction of small hydrophobic groups at the 3-position has been shown to significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov Conversely, for antimicrobial applications, electron-withdrawing substituents at the 5-position generally improve antibacterial potency, likely by facilitating better penetration of bacterial cell walls. nih.gov
The strategic design of substituent patterns is a key focus. For instance, in the development of dual inhibitors of CDK2 and TRKA kinases, researchers have systematically investigated the influence of various substituents at positions 3, 6, and 7, while removing the substituent at position 5 to explore the resulting SAR. mdpi.com This highlights the importance of considering the interplay between different positions on the core structure.
Positional Effects of Functional Groups on the Pyrazolo[1,5-a]pyrimidine Core (e.g., at positions 2, 3, 5, 6, 7)
The specific placement of functional groups on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of biological activity. nih.gov The fused ring system allows for modifications at positions 2, 3, 5, 6, and 7, with each position offering a unique opportunity to modulate the compound's properties. nih.gov
Position 3: This position is frequently targeted for modification to enhance potency. For example, the introduction of an amide bond of picolinamide (B142947) at the third position has been shown to significantly increase activity against TrkA kinase. nih.gov Similarly, the presence of a carboxamide moiety at this position is crucial for TrkA inhibition. nih.gov
Position 5: Substitutions at this position can influence both potency and selectivity. In the context of TrkA inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position further boosts inhibitory activity. nih.gov For PI3Kδ inhibitors, it has been suggested that indole (B1671886) derivatives at the C(5) position may form an additional hydrogen bond with the target enzyme, enhancing selectivity. nih.gov
Position 6: The introduction of specific groups at this position can be beneficial. For instance, substituting fluorine at the sixth position has been shown to contribute to maximizing the activity of NTRK1 inhibitors. nih.gov
Position 7: This position is often modified to improve properties like solubility and metabolic stability. Nucleophilic aromatic substitution reactions are commonly used to introduce various motifs at this position. nih.gov For instance, in PI3Kδ inhibitors, a morpholine (B109124) ring at position 7 is required for a critical hydrogen bond interaction with the enzyme. mdpi.com
The following table summarizes the observed effects of substituents at different positions on the pyrazolo[1,5-a]pyrimidine core:
| Position | Effect of Substitution | Example | Reference |
| 2 | Can influence activity and interactions of other substituents. | Investigating the influence of anilino at position 2 on the activity of groups at position 3. | mdpi.com |
| 3 | Often enhances potency, particularly for kinase inhibitors. | Introduction of picolinamide or carboxamide groups significantly increases TrkA inhibition. | nih.gov |
| 5 | Can impact both potency and selectivity. | A 2,5-difluorophenyl-substituted pyrrolidine enhances Trk inhibition. | nih.gov |
| 6 | Can contribute to maximizing activity. | Fluorine substitution enhances NTRK1 inhibitor potency. | nih.gov |
| 7 | Often modified to improve physicochemical properties and target interactions. | A morpholine ring is crucial for PI3Kδ inhibitor binding. | mdpi.com |
Influence of Specific Moieties on Pharmacological Profiles
The incorporation of specific chemical moieties into the pyrazolo[1,5-a]pyrimidine structure plays a pivotal role in defining their pharmacological profiles.
The presence of a phenyl ring and halogen atoms, such as chlorine, can significantly impact the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine core can be readily modified through reactions like halogenation. rsc.org
In the context of Trk inhibitors, the incorporation of a difluoro phenyl group has been shown to optimize the molecule's orientation and minimize steric hindrance, contributing to its potency. mdpi.com Furthermore, the strategic placement of fluorine atoms can enhance interactions with the target protein. mdpi.com For instance, the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been achieved through a one-pot cyclization and oxidative halogenation process, demonstrating the feasibility of introducing halogens at the 3-position. nih.gov
The carboxamide group is a key functional group that has been shown to be critical for the biological activity of certain pyrazolo[1,5-a]pyrimidine derivatives. In the context of TrkA inhibitors, the presence of a carboxamide group at the third position significantly enhances inhibitory activity. nih.gov Its absence leads to a marked reduction in potency. nih.gov Further exploration of substitutions on the carboxamide's -NH group holds promise for the development of even more potent inhibitors. nih.gov The partial hydrolysis of a cyano group can also be a synthetic route to introduce a carboxamide moiety. researchgate.net
Computational and Theoretical Studies on Pyrazolo 1,5 a Pyrimidine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjohnshopkins.edunih.govtandfonline.com This method is extensively used to understand the interactions between pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and their biological targets at the molecular level.
Recent studies have utilized molecular docking to investigate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For instance, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives were designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov Molecular docking simulations revealed that these compounds, including derivatives 6a–t, adopt binding modes similar to known inhibitors like dinaciclib (B612106) and larotrectinib. nih.gov The pyrazolopyrimidine scaffold of these compounds is crucial for establishing hydrogen bonds with key amino acid residues in the ATP-binding site of the kinases, such as Leu83A of CDK2 and Met592 of TRKA. nih.gov
Specifically, compounds 6s and 6t demonstrated potent dual inhibitory activity, with IC50 values of 0.23 µM and 0.09 µM against CDK2, and 0.45 µM against TRKA, respectively. nih.gov Docking studies for these compounds showed that the anilino group at position 2 and the cyano or ethoxycarbonyl group at position 3 play a significant role in the binding affinity. nih.gov The interactions observed in the docking simulations provide a rational basis for the observed biological activities and guide the design of more potent inhibitors. nih.govnih.gov
Furthermore, molecular docking has been employed to identify novel pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of other important enzymes, such as InhA, a key enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. nih.govtandfonline.com Through pharmacophore-based virtual screening and subsequent molecular docking, novel pyrazolo[1,5-a]pyrimidine analogues were identified and synthesized, showing promising anti-tubercular activities. nih.govtandfonline.com
The following table summarizes the results of molecular docking studies for selected pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Activity |
| 6s | CDK2/TRKA | Leu83A (CDK2), Met592 (TRKA) | IC50 = 0.23 µM (CDK2), 0.45 µM (TRKA) nih.gov |
| 6t | CDK2/TRKA | Leu83A (CDK2), Met592 (TRKA) | IC50 = 0.09 µM (CDK2) nih.gov |
| 6n | Various Cancer Cell Lines | - | Mean Growth Inhibition (GI%) of 43.9% nih.gov |
| Pyrazolo[1,5-a]pyrimidine analogues | InhA | - | Strong anti-tubercular activities nih.govtandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to explore the structural requirements for their anticancer activities, particularly as inhibitors of Pim-1/2 kinases. researchgate.net In one study, a series of 53 pyrazolo[1,5-a]pyrimidines with substitutions at the R1 and R2 positions were analyzed. researchgate.net Stepwise multiple linear regression (S-MLR) was used to develop QSAR models that correlated the physicochemical properties of the substituents with the inhibitory activities against Pim-1 and Pim-2 kinases. researchgate.net
The developed QSAR models highlighted the importance of specific properties, such as the information content (I-state) and polarizability of the substituents, in determining the selectivity of these compounds for Pim-1 over Pim-2 kinases. researchgate.net Such insights are crucial for the rational design of selective kinase inhibitors with improved therapeutic profiles.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. indexcopernicus.comrsc.orgresearchgate.net DFT calculations have been widely applied to pyrazolo[1,5-a]pyrimidine derivatives to gain a deeper understanding of their fundamental properties. rsc.orgresearchgate.net
DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-31G* or 6-311++G(d,p), have been employed to optimize the molecular geometries of pyrazolo[1,5-a]pyrimidine derivatives. rsc.orgdoaj.org These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. doaj.orgresearchgate.net
Furthermore, DFT has been instrumental in studying the electronic structure and photophysical properties of fluorescent pyrazolo[1,5-a]pyrimidine derivatives. rsc.org For a series of pyrazolo[1,5-a]pyrimidines substituted at position 7, DFT and Time-Dependent DFT (TD-DFT) calculations revealed that electron-donating groups (EDGs) at this position lead to large absorption and emission intensities due to intramolecular charge transfer (ICT). rsc.org Conversely, electron-withdrawing groups (EWGs) result in lower intensities, which aligns with experimental observations. rsc.org
Analysis of Electronic Properties
The electronic properties of pyrazolo[1,5-a]pyrimidine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electric dipole moment, and the molecular electrostatic potential (MEP), are crucial for understanding their reactivity and intermolecular interactions. indexcopernicus.comirjweb.com These properties are routinely calculated using DFT methods.
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive. nih.govresearchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, the HOMO-LUMO energy gap has been correlated with their biological activities. nih.gov Calculations have shown that charge transfer occurs within the molecule, which is a key aspect of their mechanism of action. indexcopernicus.com
The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution around a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. irjweb.com This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. johnshopkins.edu For instance, MEP analysis has been used to confirm the binding modes of pyrazolo[1,5-a]pyrimidine derivatives in the active sites of enzymes, corroborating the results from molecular docking studies. johnshopkins.edu
The following table presents calculated electronic properties for a representative pyrazolo[1,5-a]pyrimidine derivative:
| Property | Calculated Value | Significance |
| HOMO Energy | Varies depending on substituents | Indicates electron-donating ability irjweb.com |
| LUMO Energy | Varies depending on substituents | Indicates electron-accepting ability irjweb.com |
| HOMO-LUMO Gap (ΔE) | Varies depending on substituents | Relates to chemical reactivity and stability nih.govresearchgate.net |
| Dipole Moment | Varies depending on substituents | Influences solubility and intermolecular interactions indexcopernicus.com |
| Molecular Electrostatic Potential (MEP) | Shows regions of positive and negative potential | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding johnshopkins.eduirjweb.com |
Regioselectivity and Reaction Mechanism Studies in Synthesis
Computational methods, particularly DFT, have been instrumental in elucidating the regioselectivity and reaction mechanisms of the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.orgnih.gov The synthesis of these compounds often involves the reaction of aminopyrazoles with various reagents, which can lead to the formation of different regioisomers.
One study investigated the reaction of 1,2-allenic ketones with aminopyrazoles, which showed excellent regioselectivity under mild conditions. rsc.org DFT calculations at the B3LYP/6-31G* level were used to explore the reason behind the observed regioselectivity. rsc.org The calculations helped to understand the reaction pathway and the factors that control the formation of the specific pyrazolo[1,5-a]pyrimidine isomer. rsc.org
Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines through the cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds has been shown to be highly regioselective. nih.gov The nature of the β-dicarbonyl compound plays a crucial role in directing the reaction to form a specific isomer. nih.gov Computational studies can model the transition states of the different possible reaction pathways, allowing for the prediction of the major product.
Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, offering high yields and purity in short reaction times. nih.gov The mechanisms of these reactions, including cyclocondensation and subsequent functionalization, can be investigated using computational tools to optimize reaction conditions and improve yields. researchgate.net
Future Research Directions and Rational Compound Design
Strategies for Optimizing Pharmacodynamic Interactions
The primary goal in optimizing the pharmacodynamic interactions of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is to enhance their binding affinity and selectivity for their intended biological targets. A key strategy involves detailed Structure-Activity Relationship (SAR) studies. rsc.orgmdpi.com These studies systematically modify the substituents at various positions of the pyrazolo[1,5-a]pyrimidine core to understand their influence on biological activity. rsc.org
For instance, substitutions at the 2, 3, 5, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to significantly impact electronic properties and bioactivity. vulcanchem.com The introduction of carboxamide groups at the 3-position can enhance solubility and target binding. vulcanchem.com Furthermore, palladium-catalyzed cross-coupling and click chemistry are advanced synthetic methods that allow for the introduction of diverse functional groups, which can improve the biological activity and structural variety of these compounds. rsc.org
Molecular docking simulations are another critical tool. These computational methods help visualize and predict how different derivatives will bind to the active site of a target protein. For example, docking studies have shown that the pyrazolo[1,5-a]pyrimidine core can interact with the S1 pocket of an enzyme, while its substituted aromatic ring interacts with a sub-S1 pocket, mimicking the binding of known inhibitors. nih.gov This understanding of molecular interactions is crucial for designing more potent and selective inhibitors. mdpi.com
Rational Design of Novel Pyrazolo[1,5-a]pyrimidine Analogues
Rational drug design for novel pyrazolo[1,5-a]pyrimidine analogues often builds upon the foundation of existing, active compounds like derivative 6. mdpi.com The process typically involves identifying the key pharmacophoric features responsible for the desired biological effect and then designing new molecules that retain these features while potentially offering improved properties.
One successful approach has been the development of dual inhibitors, which can target multiple kinases involved in disease pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and TRKA kinases. mdpi.com This strategy can lead to improved anticancer efficacy and a reduced risk of drug resistance. mdpi.com The design process often involves synthesizing a series of analogues with varied substitutions and evaluating their inhibitory activity through in vitro enzymatic assays. mdpi.com
Structure-guided design, informed by X-ray crystallography and molecular modeling, is also instrumental. By understanding the three-dimensional structure of a target protein in complex with an inhibitor, researchers can design new analogues that make more optimal contacts with the binding site. This has led to the discovery of potent allosteric inhibitors of HIV-1 integrase, where the pyrazolopyrimidine core was optimized at the 2- and 7-positions. nih.gov
Application of High-Throughput Screening Methodologies in Discovery
High-throughput screening (HTS) plays a pivotal role in the initial discovery of novel pyrazolo[1,5-a]pyrimidine-based drug candidates. nih.gov HTS allows for the rapid testing of large compound libraries against a specific biological target to identify initial "hits." acs.org For instance, a pyrazolo[1,5-a]pyrimidine-3-carboxylate was identified as a promising lead for B-Raf inhibition through an HTS campaign. nih.gov
Virtual screening, a computational counterpart to HTS, is also increasingly employed. Homology model-based high-throughput virtual screening has been used to identify potential aryl hydrocarbon receptor (AHR) antagonists from pyrazolo[1,5-a]pyrimidine libraries. rsc.org These virtual hits are then experimentally validated, streamlining the discovery process.
Exploration of New Molecular Targets and Biological Pathways
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has prompted the exploration of its potential against a growing number of molecular targets and biological pathways. rsc.org While initially recognized for their role as protein kinase inhibitors in cancer, their application has expanded significantly. rsc.org
Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance in cancer. nih.gov One derivative, compound 16q, was found to significantly increase the sensitivity of resistant cancer cells to paclitaxel. nih.gov This opens up a new therapeutic avenue for overcoming a major challenge in chemotherapy.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via:
- One-pot protocols using catalysts like Cu(OAc)₂ or novel heterogeneous catalysts for regioselective cyclization of aminopyrazoles with alkynes or enaminones .
- Combinatorial synthesis of 3,6,7-substituted carboxamides via activated p-nitrophenyl esters, with scavenging techniques to remove excess reagents .
- Eco-friendly methods under ultrasonic irradiation in aqueous ethanol with KHSO₄, achieving yields >80% .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed, and what analytical techniques confirm regiochemistry?
- Techniques :
- X-ray crystallography resolves absolute configuration, as demonstrated for antibacterial derivatives .
- ¹H/¹³C NMR distinguishes regioisomers: C7-substituted derivatives show distinct downfield shifts for protons adjacent to electron-withdrawing groups .
- HRMS/ESI validates molecular formulas (e.g., C₁₃H₁₁N₅O with <2 ppm error) .
Q. What in vitro assays evaluate the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives, and how are results interpreted?
- Assays :
- MIC determination against E. coli (ATCC 25922) using p-INT dye .
- Well diffusion for antifungal activity against phytopathogens (e.g., Fusarium spp.), measuring inhibition zones .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyrimidine be achieved, and what reagents are effective?
- Strategies :
- Silylformamidine-mediated reactions in benzene yield 7-((dimethylamino)(methyl)methyl) derivatives with >90% regioselectivity .
- Palladium-catalyzed C–H arylation using aryl halides for 7-aryl substitutions .
Q. What SAR trends are observed for pyrazolo[1,5-a]pyrimidine derivatives targeting kinase inhibition?
- Key Trends :
- C3 carboxamides enhance selectivity for CDK9 and Pim kinases, with IC₅₀ values <50 nM .
- Electron-withdrawing groups (e.g., NO₂) at C7 improve antitumor activity (e.g., HCT-116 cell line inhibition) .
Q. How do green chemistry approaches improve pyrazolo[1,5-a]pyrimidine synthesis efficiency?
- Methods :
- Ultrasound irradiation reduces reaction time from hours to minutes (e.g., 30 min vs. 6 h) .
- Solvent-free conditions with ammonium acetate minimize waste .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives radiolabeled for pharmacokinetic studies?
- Protocol :
- ¹⁸F-labeling via nucleophilic substitution of nitro groups, achieving radiochemical purity >95% .
- Biodistribution : PET imaging in tumor-bearing mice shows uptake ratios >3:1 (tumor:muscle) .
Q. How do molecular docking studies guide the design of pyrazolo[1,5-a]pyrimidine derivatives as enzyme inhibitors?
- Approach :
- Glide/SP docking predicts binding to carbonic anhydrase II active sites, with ∆G < −8 kcal/mol .
- MD simulations validate stability of 5,7-dimethyl derivatives in hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
